8-Deacetylyunaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H47NO10 |

|---|---|

Molecular Weight |

617.7 g/mol |

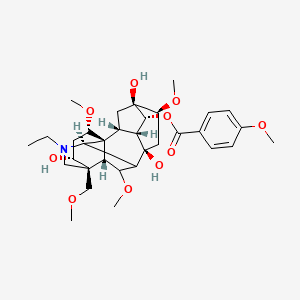

IUPAC Name |

[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24?,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1 |

InChI Key |

DHVYLCVNTWPXSI-PLQCILJTSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of 8-Deacetylyunaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid, a class of complex natural products known for their diverse and potent biological activities. First identified from the roots of Aconitum forrestii Stapf, a plant belonging to the Ranunculaceae family, this compound is a derivative of the more widely known yunaconitine. Its discovery and characterization have contributed to the vast chemical library of aconitine-type alkaloids, which are of significant interest to pharmacologists and medicinal chemists. This technical guide delves into the origins of this compound, detailing the general experimental protocols for its isolation and structural elucidation, and presents available physicochemical data. Due to the limited public availability of the complete, raw spectroscopic data from its original discovery, this guide provides a generalized methodology based on established practices for the separation and characterization of diterpenoid alkaloids from Aconitum species.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally intricate and biologically active diterpenoid alkaloids. These compounds are broadly classified based on their carbon skeleton, with the C19-diterpenoid alkaloids, such as this compound, being a prominent group. The initial discovery of this compound was reported in 1984 by Chen and colleagues from the Kunming Institute of Botany, Chinese Academy of Sciences. Their work involved the phytochemical investigation of Aconitum forrestii, a plant used in traditional medicine. This compound has also been reported to be isolated from Aconitum vilmorinianum and Aconitum transsectum.

Physicochemical Properties

While the complete original dataset is not widely accessible, the fundamental physicochemical properties of this compound have been established.

| Property | Value | Source |

| Molecular Formula | C33H47NO10 | [1] |

| Molecular Weight | 617.73 g/mol | [1] |

| CAS Number | 93460-55-0 | |

| Class | C19-Diterpenoid Alkaloid | [2][3] |

| Natural Source(s) | Aconitum forrestii, Aconitum vilmorinianum, Aconitum transsectum | [4][5][6] |

Experimental Protocols

The following sections describe a generalized experimental workflow for the isolation and structural elucidation of this compound from its natural source, based on common methodologies for diterpenoid alkaloid chemistry.

Plant Material and Extraction

-

Collection and Preparation: The roots of the Aconitum species are collected, authenticated, and air-dried. The dried roots are then powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature for several days. This process is often repeated multiple times to ensure complete extraction of the alkaloids. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the complex crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) water to pH 9-10) and extracted with a chlorinated solvent like chloroform (B151607) to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, and/or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, is used to achieve high purity.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information about the number and chemical environment of protons in the molecule. ¹³C NMR reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Biosynthesis

This compound, as a C19-diterpenoid alkaloid, originates from the diterpene biosynthesis pathway. The precursor for these complex alkaloids is geranylgeranyl pyrophosphate (GGPP), which undergoes a series of cyclizations and rearrangements to form the intricate polycyclic core structure. The nitrogen atom is incorporated later in the pathway, typically from an amino acid source. The final steps would involve various enzymatic modifications, including hydroxylations, methoxylations, and esterifications, to yield the final structure of this compound.

Logical Workflow for Discovery

The following diagram illustrates the logical workflow from the plant source to the characterized natural product.

Caption: Isolation and structure elucidation workflow for this compound.

Conclusion

This compound is a testament to the chemical diversity found within the Aconitum genus. Its origin lies in the intricate biosynthetic pathways of these plants, and its discovery has been a result of systematic phytochemical investigation. While specific experimental data from its initial isolation remains largely confined to the original publication, the established methodologies for natural product chemistry provide a clear framework for its extraction, purification, and structural characterization. Further research into the biological activities of this compound is warranted to explore its potential pharmacological applications, a common trajectory for novel diterpenoid alkaloids.

References

The Discovery and Isolation of 8-Deacetylyunaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid, is a naturally occurring compound found in plants of the Aconitum genus, particularly Aconitum vilmorinianum. Since its discovery, it has been a subject of interest for its potential pharmacological activities, stemming from the traditional use of Aconitum species in medicine for their analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological context. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The initial isolation and characterization of this compound is credited to the pioneering work on Aconitum alkaloids. While a specific singular "discovery" paper is not readily identifiable, the work of researchers in the 1980s laid the foundation for the characterization of numerous diterpenoid alkaloids. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure:

-

Molecular Formula: C33H47NO10

-

Molecular Weight: 617.73 g/mol

-

Classification: C19-diterpenoid alkaloid

The structural backbone of this compound is a complex polycyclic system characteristic of aconitine-type alkaloids. The "8-deacetyl" prefix indicates the absence of an acetyl group at the C-8 position when compared to its parent compound, yunaconitine.

Isolation from Aconitum vilmorinianum

A notable and efficient method for the isolation of this compound has been reported, employing modern chromatographic techniques. The following protocol is based on the work of Shu et al. (2013), which details a combined approach of Accelerated Solvent Extraction (ASE) and pH-zone-refining counter-current chromatography.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material

The dried roots of Aconitum vilmorinianum Kom. are used as the starting material.

2.1.2. Extraction: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: The dried and powdered roots of A. vilmorinianum are packed into the extraction cell of an ASE system.

-

Extraction Solvent: A solution of 75% ethanol (B145695) in water is utilized as the extraction solvent.

-

ASE Parameters:

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Cycles: 2

-

-

Crude Extract Collection: The extract is collected, and the solvent is evaporated under reduced pressure to yield a crude extract.

2.1.3. Purification: pH-Zone-Refining Counter-Current Chromatography (CCC)

-

Two-Phase Solvent System: A two-phase solvent system is prepared with petroleum ether, ethyl acetate, methanol, and water in a 5:5:2:8 (v/v/v/v) ratio.

-

Mobile and Stationary Phases:

-

Stationary Phase (Upper Phase): The upper organic phase is modified with 10 mM triethylamine (B128534) (TEA).

-

Mobile Phase (Lower Phase): The lower aqueous phase is modified with 10 mM hydrochloric acid (HCl).

-

-

CCC Operation:

-

The CCC column is first filled with the stationary phase.

-

The crude extract, dissolved in a small amount of the solvent system, is injected into the column.

-

The mobile phase is then pumped through the column at a specific flow rate, with the apparatus rotating at a set speed.

-

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions containing the target compound are combined, and the solvent is evaporated to yield purified this compound.

Data Presentation: Yield and Purity

The following table summarizes the quantitative data obtained from the isolation and purification process described by Shu et al. (2013).

| Parameter | Value | Reference |

| Starting Material | 2 g of crude extract | Shu et al., 2013 |

| Yield of this compound | 224 mg | Shu et al., 2013 |

| Purity | > 98.0% | Shu et al., 2013 |

Characterization Data

The identity and structure of the isolated this compound are confirmed using the following spectroscopic methods:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight.

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure.

Putative Biological Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are still under active investigation, the known analgesic and anti-inflammatory properties of Aconitum alkaloids suggest potential mechanisms of action. The following diagrams illustrate hypothesized pathways based on the activities of related compounds.

Hypothesized Workflow for Isolation and Identification

Caption: Workflow for the isolation and identification of this compound.

Putative Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects through this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Putative Analgesic Mechanism of Action

The analgesic effects of some Aconitum alkaloids are attributed to their interaction with voltage-gated sodium channels in neurons, which are crucial for pain signal transmission. This compound may share this mechanism.

Caption: Hypothesized modulation of voltage-gated sodium channels by this compound.

Conclusion

This compound represents a complex and pharmacologically interesting diterpenoid alkaloid. The development of efficient isolation techniques has made this compound more accessible for further research. While its precise molecular mechanisms of action are yet to be fully elucidated, its structural relationship to other bioactive Aconitum alkaloids suggests that it holds promise as a lead compound for the development of new analgesic and anti-inflammatory agents. Further investigation into its specific protein targets and signaling pathways is warranted to fully understand its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating natural product.

An In-Depth Technical Guide to the Chemical Structure of 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid isolated from the roots of Aconitum vilmorinianum. As a member of the aconitine (B1665448) family of natural products, it possesses a complex and highly oxygenated norditerpenoid core structure. These compounds are known for their significant biological activities, including cardiotoxicity and neurotoxicity, which are primarily attributed to their modulation of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, detailed spectroscopic data, a plausible experimental protocol for its isolation, and an analysis of its likely mechanism of action through signaling pathways. This information is intended to support further research and drug development efforts centered on this class of molecules.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex hexacyclic ring system, typical of aconitine-type diterpenoid alkaloids. The core structure features a modified atisane (B1241233) skeleton. The deacetylation at the C8 position, as indicated by its name, distinguishes it from its parent compound, yunaconitine.

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [1] |

| Molecular Weight | 617.73 g/mol | [1] |

| CAS Number | 93460-55-0 | [2] |

| Appearance | White powder | N/A |

| Solubility | Soluble in DMSO | [1] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.9 - 8.1 | m | - |

| H-1 | 3.0 - 3.5 | m | - |

| H-17 | 4.8 - 5.0 | s | - |

| OCH₃ groups | 3.2 - 3.9 | s | - |

| N-CH₂-CH₃ | 1.0 - 1.2 | t | ~7.0 |

| N-CH₂-CH₃ | 2.4 - 2.8 | q | ~7.0 |

| OH groups | Variable | br s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 165 |

| C-8 | 70 - 80 |

| C-17 | 90 - 100 |

| OCH₃ groups | 50 - 60 |

| N-CH₂-CH₃ | 45 - 55 |

| N-CH₂-CH₃ | 10 - 15 |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | 618.3273 | Protonated molecular ion |

| [M+Na]⁺ | 640.3092 | Sodium adduct |

| Fragmentation Ions | Various | Loss of methoxy, ethoxy, and benzoyl groups |

Experimental Protocols

Isolation of this compound from Aconitum vilmorinianum

The following is a generalized experimental protocol for the isolation of diterpenoid alkaloids from Aconitum species, adapted for the specific target, this compound. This protocol is based on common phytochemical extraction and purification techniques.

-

Extraction: Air-dried and powdered roots of Aconitum vilmorinianum are macerated with 95% ethanol at room temperature. The mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous hydrochloric acid solution and partitioned with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide. This solution is subsequently extracted with chloroform to obtain the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Signaling Pathways and Mechanism of Action

Aconitine-type alkaloids are well-documented as potent modulators of voltage-gated sodium channels (VGSCs). While direct experimental evidence for this compound is limited, its structural similarity to other aconitine alkaloids strongly suggests a similar mechanism of action. These compounds typically bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel.

This persistent sodium influx disrupts normal cellular membrane potential, leading to uncontrolled depolarization. In excitable tissues such as the myocardium and neurons, this effect is responsible for the observed cardiotoxicity and neurotoxicity.

References

8-Deacetylyunaconitine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid identified from plants of the Aconitum genus, which have a long history in traditional medicine for treating a variety of ailments. As a member of the Aconitum alkaloids, this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its probable biological activities and mechanisms of action based on studies of closely related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physical and Chemical Properties

| Property | Value | Citation(s) |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [1][2] |

| Molecular Weight | 617.73 g/mol | [1][2] |

| CAS Number | 93460-55-0 | [1][2] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO (e.g., 12 mg/mL) | |

| Storage Conditions | Powder: -20°C | [1] |

| Purity | Typically >97% (commercially available) |

Note: Melting point and detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) are not consistently reported in publicly accessible scientific literature. Commercial suppliers may possess this data upon request.

Biological Activities and Potential Therapeutic Applications

Direct experimental studies on the biological activities of this compound are limited. However, extensive research on other Aconitum alkaloids, particularly structurally similar compounds like N-deacetyllappaconitine and aconitine (B1665448), provides strong evidence for its potential pharmacological effects.

Anti-inflammatory Activity

Aconitum alkaloids are well-documented for their anti-inflammatory properties. Studies on related compounds suggest that this compound likely inhibits key inflammatory mediators. The anti-inflammatory actions of these alkaloids are believed to be independent of the pituitary-adrenal axis.[2]

Analgesic Activity

The analgesic effects of Aconitum alkaloids are a cornerstone of their traditional use. Compounds like N-deacetyllappaconitine and aconitine have demonstrated significant pain-relieving properties in various animal models of pain.[2][3][4][5][6] It is highly probable that this compound shares these analgesic characteristics.

Postulated Mechanism of Action: Signaling Pathways

Based on research into the broader class of Aconitum alkaloids, the anti-inflammatory and analgesic effects of this compound are likely mediated through the modulation of key intracellular signaling pathways involved in inflammation and pain.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory response. They control the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on total alkaloids from Aconitum carmichaelii have shown potent inhibition of the MAPK/NF-κB/STAT3 signaling pathways, leading to a reduction in inflammatory markers. This strongly suggests that this compound may exert its anti-inflammatory effects by targeting these critical pathways.

Caption: Postulated inhibitory effect of this compound on MAPK and NF-κB signaling pathways.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed methodologies for assessing the analgesic and anti-inflammatory activities of the structurally related compound, N-deacetyllappaconitine, as described by Liu et al. (1987).[2] These can serve as a robust starting point for designing experiments with this compound.

Analgesic Activity Assays

-

Hot Plate Test (Thermal Pain Model):

-

Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure: Mice are placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded.

-

Measurements: The reaction time is measured before and at various time points after administration of the test compound. An increase in reaction time indicates an analgesic effect.

-

-

Acetic Acid-Induced Writhing Test (Visceral Pain Model):

-

Procedure: Mice are administered the test compound intraperitoneally (i.p.) or orally. After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected i.p. to induce a writhing response (abdominal constrictions and stretching).

-

Measurements: The number of writhes is counted over a defined period (e.g., 15-20 minutes). A reduction in the number of writhes compared to a control group indicates analgesia.

-

-

Formalin Test (Inflammatory Pain Model):

-

Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. This induces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase.

-

Measurements: The time the animal spends licking or biting the injected paw is recorded for both phases. A reduction in licking/biting time indicates an analgesic effect.

-

Anti-inflammatory Activity Assays

-

Carrageenan-Induced Paw Edema (Acute Inflammation Model):

-

Procedure: The test compound is administered to rats. After a set time, a subplantar injection of carrageenan solution is given to one hind paw to induce localized inflammation and edema.

-

Measurements: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. A reduction in paw volume compared to a control group indicates anti-inflammatory activity.

-

-

Xylene-Induced Ear Edema (Acute Inflammation Model):

-

Procedure: The test compound is administered to mice. A topical application of xylene to the ear induces inflammation and edema.

-

Measurements: The thickness or weight of the ear is measured after a set period. A reduction in swelling compared to a control group indicates anti-inflammatory activity.

-

Caption: General workflow for in vivo assessment of anti-inflammatory properties.

Conclusion

This compound is a diterpenoid alkaloid with significant potential for pharmacological research, particularly in the areas of inflammation and pain management. While comprehensive experimental data on its physical and chemical properties are still emerging, the wealth of information available for structurally related Aconitum alkaloids provides a strong foundation for future investigation. The probable mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, presents a compelling avenue for further mechanistic studies. The experimental protocols outlined in this guide offer a validated framework for researchers to explore the therapeutic potential of this intriguing natural compound. Further research is warranted to fully characterize this compound and elucidate its precise pharmacological profile and therapeutic utility.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Putative Biosynthesis of 8-Deacetylyunaconitine in Aconitum

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the biosynthetic pathway of 8-deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid found in various Aconitum species. The biosynthesis of these complex alkaloids is not yet fully elucidated, and this guide synthesizes data from transcriptomic and metabolomic studies to present a putative pathway, highlighting the key enzymatic steps and candidate genes.

Introduction to Aconitum Diterpenoid Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for producing a vast array of structurally complex and biologically active diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C20, C19, and C18 types. The C19-diterpenoid alkaloids, which include the highly toxic aconitine (B1665448) and its congeners like yunaconitine (B1683533), are of significant interest due to their potent pharmacological and toxicological properties. This compound is a derivative of yunaconitine, formed by the removal of the acetyl group at the C-8 position. This modification significantly reduces the molecule's toxicity.

The complete biosynthetic pathways for most C19-diterpenoid alkaloids remain largely unknown.[1] However, advances in genomics and metabolomics have allowed for the construction of putative pathways. It is widely proposed that the complex C19 and C18 DAs originate from C20-DA precursors, such as atisine (B3415921), through a series of skeletal rearrangements and extensive oxidative modifications.[2]

The Putative Biosynthetic Pathway

The biosynthesis of this compound can be divided into three major stages:

-

Formation of the C20 Diterpene Skeleton: The synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and its cyclization to form the atisine-type C20 skeleton.

-

Conversion to the C19 Aconitine Skeleton and Elaboration: The putative rearrangement of the C20 skeleton to the C19 core, followed by a series of extensive oxidative modifications and decorations (methoxylation, acetylation, and anisoylation) to form yunaconitine.

-

Final Deacetylation: The terminal step involving the removal of the C-8 acetyl group from yunaconitine to yield this compound.

Stage 1: Biosynthesis of the Atisine-Type (C20) Skeleton

The initial steps of DA biosynthesis are shared with other terpenoids and are well-established.[3]

-

GGPP Synthesis: The pathway begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is formed from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[3]

-

Diterpene Skeleton Formation: GGPP is then cyclized by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS), to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, catalyzes the further cyclization of ent-CPP into the tetracyclic diterpene ent-atiserene.[2][4]

-

Nitrogen Incorporation: The characteristic nitrogen atom of the alkaloid skeleton is incorporated via the amination of the diterpene scaffold. Evidence suggests that ethanolamine, derived from the decarboxylation of L-serine, is the likely nitrogen source.[1][4] This reaction, likely involving a reductase and possibly a transaminase, leads to the formation of the atisine-type C20-diterpenoid alkaloid core structure.[4]

Stage 2: Putative Conversion to Yunaconitine (C19)

This stage involves the most speculative steps of the pathway, characterized by skeletal rearrangement and extensive decoration. These modifications are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s), O-methyltransferases (OMTs), and acyltransferases (ATs).

-

Skeletal Rearrangement (C20 → C19): The conversion from the atisine (C20) skeleton to the highly rearranged aconitine (C19) skeleton is a critical, yet poorly understood, step. It involves the excision of one carbon atom and the formation of the characteristic N-ethylpiperidine ring system. This complex transformation is hypothesized to be catalyzed by one or more CYP450 enzymes.

-

Extensive Oxidation: The C19 aconitine core is heavily oxygenated. A series of hydroxylation reactions, catalyzed by numerous CYP450s, occurs at various positions on the diterpenoid scaffold. This creates the polyol backbone necessary for subsequent modifications.

-

O-Methylation: Multiple hydroxyl groups on the aconitine skeleton are methylated to form methoxy (B1213986) groups, a hallmark of these alkaloids. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

-

Acylation (Esterification): The final decoration steps involve the addition of ester groups at specific positions, which are critical for the toxicity of these compounds.[5]

-

Acetylation at C-8: An acetyl group is added to the hydroxyl at C-8. This reaction is likely catalyzed by a BAHD family acyltransferase, using acetyl-CoA as the acyl donor.

-

Anisoylation at C-14: An anisoyl group (a methoxybenzoyl group) is attached at C-14. This is also presumed to be catalyzed by an acyltransferase.

-

Stage 3: Formation of this compound

The final step is the hydrolysis of the ester bond at the C-8 position of yunaconitine.

-

Deacetylation at C-8: The acetyl group is removed, yielding this compound. This reaction is likely catalyzed by a carboxylesterase. This deacetylation is a crucial detoxification step, as the C-8 acetyl group is a key toxicophore in aconitine-type alkaloids.[5] This process can occur in planta as a metabolic modification or during the processing of herbal medicines.[6]

Data Presentation

While the complete pathway remains putative, transcriptomic studies of various Aconitum species have identified numerous candidate genes that are likely involved in diterpenoid alkaloid biosynthesis.

Table 1: Candidate Genes Implicated in Diterpenoid Alkaloid Biosynthesis in Aconitum

| Gene Family | Candidate Gene(s) | Proposed Function | Species | Reference(s) |

|---|---|---|---|---|

| Terpene Synthase | AcCPS, AgCPS | ent-copalyl diphosphate synthase | A. carmichaelii, A. gymnandrum | [2] |

| AcKSL, AgKSL1 | ent-atiserene/ent-kaurene synthase | A. carmichaelii, A. gymnandrum | [2] | |

| Cytochrome P450 | Multiple candidates | Oxidation, Hydroxylation, Skeletal Rearrangement | A. carmichaelii, A. pendulum, A. gymnandrum | [2][7] |

| Acyltransferase | ApBAHD1/2/8/10 | Acetylation / Benzoylation | A. pendulum | [7] |

| Multiple candidates | Acylation of alkaloid core | A. gymnandrum | [2] |

| O-Methyltransferase | Multiple candidates | O-methylation of hydroxyl groups | A. gymnandrum |[2] |

Table 2: Representative Quantitative Data of Aconitum Alkaloids in Plant Material

| Alkaloid | Plant Material | Concentration Range | Analytical Method | Reference(s) |

|---|---|---|---|---|

| Yunaconitine | Cultivated Radix Aconitum Vilmoriniani | Variable among batches | UPLC-MS/MS | [8] |

| Aconitine | Aconitum species | Variable (e.g., ~0.3-1.3 mg/g) | HPLC, UPLC-MS | [9] |

| Mesaconitine | Aconitum species | Variable (e.g., ~0.1-1.8 mg/g) | HPLC | [9] |

| Hypaconitine | Aconitum species | Variable (e.g., ~0.1-0.5 mg/g) | HPLC | [9] |

Note: Absolute concentrations of biosynthetic intermediates are generally not reported due to their transient nature and low abundance.

Experimental Protocols

The elucidation of biosynthetic pathways for complex natural products relies on a combination of transcriptomics, functional genomics, and analytical chemistry. Below are generalized protocols for key experiments in this field.

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

This protocol outlines a typical workflow for identifying candidate biosynthetic genes using RNA sequencing (RNA-Seq).

-

Plant Material Collection: Collect different tissues (e.g., roots, leaves, flowers) from the Aconitum species of interest. Tissues known to accumulate the target alkaloids (typically roots) are prioritized. If applicable, include tissues from different developmental stages or elicited with signaling molecules (e.g., methyl jasmonate) to enhance the expression of biosynthetic genes.[2] Flash-freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction and Quality Control: Extract total RNA from each tissue using a suitable kit or protocol (e.g., Trizol-based method followed by column purification). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high integrity (RIN > 7.0).

-

Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, first- and second-strand cDNA synthesis, adapter ligation, and PCR amplification. Sequence the libraries on an Illumina platform (e.g., HiSeq or NovaSeq) to generate a sufficient depth of reads (e.g., >6 Gb per sample).[10]

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and remove low-quality reads from the raw sequencing data using tools like Trimmomatic or Fastp.

-

De novo Assembly: As a reference genome is often unavailable for Aconitum species, perform de novo transcriptome assembly using software such as Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts (unigenes) by sequence similarity searches against public databases, including NCBI non-redundant (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG), using tools like BLASTx.

-

Identification of Candidate Genes: Search the annotated transcriptome for unigenes belonging to enzyme families known to be involved in alkaloid biosynthesis (e.g., terpene synthases, CYP450s, OMTs, BAHD acyltransferases).

-

Differential Expression Analysis: Compare transcript abundance (e.g., Fragments Per Kilobase of transcript per Million mapped reads - FPKM) across different tissues. Genes that are highly expressed in alkaloid-accumulating tissues are strong candidates for involvement in the biosynthetic pathway.[11]

-

Protocol 2: Heterologous Expression and in vitro Assay of a Candidate Cytochrome P450

This protocol describes the functional characterization of a candidate CYP450 enzyme.

-

Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene from cDNA using PCR with high-fidelity polymerase. Clone the ORF into a suitable expression vector for a heterologous host, such as the pYES-DEST52 vector for expression in Saccharomyces cerevisiae (yeast).

-

Heterologous Expression: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase (CPR) necessary for P450 activity. Grow the transformed yeast in selective media and induce protein expression according to the vector's requirements (e.g., by adding galactose for the GAL1 promoter).

-

Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer (e.g., Tris-HCl pH 7.5, with EDTA, DTT, and glycerol). Lyse the cells using mechanical disruption (e.g., glass beads or a French press). Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450. Resuspend the microsomal pellet in a storage buffer.

-

in vitro Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube containing: microsomal protein, a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., an early-stage diterpenoid alkaloid intermediate), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Extract the reaction products with the organic solvent. Evaporate the solvent, and resuspend the residue in methanol. Analyze the sample by LC-MS/MS to identify the formation of new, more polar (hydroxylated) products compared to a control reaction without NADPH or with empty-vector microsomes.

Protocol 3: UPLC-MS/MS Analysis of Aconitum Alkaloids

This protocol provides a general method for the extraction and quantification of alkaloids.

-

Sample Preparation and Extraction:

-

Dry and pulverize the Aconitum plant material.

-

Accurately weigh a small amount of the powder (e.g., 0.1 g).

-

Add an extraction solvent. A common method involves an initial basification with an ammonia (B1221849) solution followed by extraction with an organic solvent like diethyl ether or a methanol/chloroform mixture.[12]

-

Sonicate or vortex the mixture to ensure efficient extraction.

-

Centrifuge the sample and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a known volume of the initial mobile phase (e.g., 50% methanol).

-

Filter the final solution through a 0.22 µm syringe filter before analysis.

-

-

Chromatographic Conditions (UPLC):

-

Column: Use a reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[8]

-

Mobile Phase: Employ a gradient elution using two solvents: (A) Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) formate) and (B) Acetonitrile or Methanol with the same additive.[8]

-

Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.

-

Flow Rate: ~0.3-0.4 mL/min.

-

Column Temperature: ~30-40°C.

-

-

Mass Spectrometry Conditions (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each target alkaloid, at least two specific precursor-to-product ion transitions are monitored for specificity and confirmation.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analytes.

-

Compound Parameters: Optimize compound-specific parameters like declustering potential (DP) and collision energy (CE) for each MRM transition using authentic standards.

-

-

Quantification: Prepare a calibration curve using certified reference standards of the target alkaloids (e.g., yunaconitine, this compound). Calculate the concentration in the samples by interpolating their peak areas against the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the putative biosynthetic pathway and a general experimental workflow for gene discovery.

Caption: Putative Biosynthetic Pathway of this compound in Aconitum.

Caption: Experimental Workflow for Biosynthetic Gene Discovery in Aconitum.

References

- 1. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Transcriptome analysis to identify genes involved in the biosynthesis of aconitines in aconitum pendulum [yaoxuexuebao-05134870.com]

- 8. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Harnessing de novo transcriptome sequencing to identify and characterize genes regulating carbohydrate biosynthesis pathways in Salvia guaranitica L. [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 8-Deacetylyunaconitine: A Technical Guide to Its Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid, a class of complex natural products known for their potent biological activities. Found primarily within the plant genus Aconitum, these compounds have been a subject of interest in both traditional medicine and modern pharmacology. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological context. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.

Natural Sources and Quantitative Data

This compound is principally isolated from various species of the genus Aconitum, commonly known as monkshood or wolf's bane. These perennial herbs are notorious for their toxicity, which is largely attributed to their complex alkaloid composition. The primary documented source of this compound is Aconitum vilmorinianum. While extensive quantitative data for this compound across a wide range of Aconitum species remains an area of ongoing research, the following table summarizes available data on the content of related and co-occurring aconitine-type alkaloids in various Aconitum species, providing a comparative context for researchers.

| Plant Species | Alkaloid | Concentration Range (mg/g) | Analytical Method | Reference |

| Aconitum carmichaelii | Aconitine (B1665448) | 1.32 (in unprocessed samples) | HPLC | [1] |

| Aconitum carmichaelii | Mesaconitine | Not specified | HPLC-DAD, LC-APCI-MSn | [2] |

| Aconitum carmichaelii | Hypaconitine | Not specified | HPLC-DAD, LC-APCI-MSn | [2] |

| Processed Aconitum roots | Hypaconitine & Mesaconitine | > 0.4 (in 4 out of 30 samples) | HPLC | [3] |

Experimental Protocols

The isolation and quantification of this compound and related alkaloids from Aconitum species require meticulous experimental procedures to ensure accuracy, reproducibility, and safety due to the high toxicity of the plant material. The following protocols are based on established methods for the analysis of aconitine-type alkaloids.

Protocol 1: Extraction of Total Alkaloids from Aconitum Plant Material

This protocol outlines a general procedure for the extraction of total alkaloids from the roots of Aconitum species.

1. Materials and Reagents:

- Dried and powdered roots of Aconitum vilmorinianum

- Diethyl ether

- 10% Ammonia (B1221849) solution

- Methanol (B129727)

- Ethyl acetate (B1210297)

- Neutral alumina (B75360) for column chromatography

- Rotary evaporator

- Ultrasonic bath

2. Procedure:

- Accurately weigh approximately 1 g of the powdered plant material and place it in a 50 mL centrifuge tube.

- Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether to the tube.

- Shake the mixture on a platform shaker for 1 hour at 300 rpm.

- Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

- Decant the diethyl ether supernatant into a separate container.

- Repeat the extraction of the plant material twice more, first with 10 mL of diethyl ether for 30 minutes, and then for 10 minutes.

- Combine all the diethyl ether extracts and evaporate to dryness under a stream of nitrogen at 40°C.

- For further purification, the crude extract can be subjected to chromatography over neutral alumina, eluting with a mixture of ethyl acetate and methanol (e.g., 7:3 v/v) to isolate the alkaloid fraction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general HPLC method for the separation and quantification of aconitine-type alkaloids.

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

- Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) bicarbonate. The pH of the mobile phase can be critical for good separation, with a pH above 9 often being optimal.

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection at approximately 235 nm. For LC-MS, electrospray ionization (ESI) in positive ion mode is commonly used.

- Column Temperature: Room temperature or controlled at a specific temperature (e.g., 25°C).

2. Sample Preparation:

- Dissolve the dried alkaloid extract from Protocol 1 in a suitable solvent, such as methanol.

- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Quantification:

- Prepare a series of standard solutions of this compound of known concentrations.

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample solution and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample using the calibration curve.

Logical Workflow and Potential Biological Activity

The following diagrams illustrate the general workflow for the isolation and analysis of this compound and a conceptual signaling pathway based on the known activities of related aconitine alkaloids.

While specific signaling pathways for this compound are not yet fully elucidated, many aconitine-type alkaloids are known to exert their effects, including analgesic and neurotoxic actions, through the modulation of voltage-gated sodium channels. The following diagram conceptualizes this potential mechanism.

References

An In-depth Technical Guide to 8-Deacetylyunaconitine (CAS: 93460-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, specifically isolated from Aconitum liljestrandii and Aconitum hemsleyanum.[1] Like other alkaloids from this genus, it has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the available technical data on this compound, with a focus on its chemical properties, cytotoxic effects, and a proposed mechanism of action based on the activity of structurally related compounds.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C33H47NO10 and a molecular weight of 617.73 g/mol .[2][3] It is typically supplied as a white amorphous powder with a purity exceeding 98%.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 93460-55-0 | [2][3] |

| Molecular Formula | C33H47NO10 | [2][3] |

| Molecular Weight | 617.73 g/mol | [2][3] |

| Physical Description | White amorphous powder | [1] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C in a dry, sealed container |

Biological Activity: Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. For context, the IC50 values of the commonly used chemotherapeutic agent, Doxorubicin (B1662922) hydrochloride, are also provided.

Table 2: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Doxorubicin hydrochloride IC50 (µg/mL) | Reference(s) |

| BT474 | Breast Cancer | 4.7 | 0.08 | |

| CHAGO | Lung Cancer (undifferentiated) | 5.7 | 2.3 | |

| HepG2 | Liver Cancer | 6.5 | 0.9 | |

| Kato3 | Gastric Cancer | 5.3 | 1.7 | |

| SW620 | Colorectal Adenocarcinoma | 5.6 | 1.1 |

Experimental Protocols

While the specific experimental protocols used to derive the IC50 values for this compound are not detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and plausible method for assessing the cytotoxicity of diterpenoid alkaloids. The following is a representative protocol.

Representative Cytotoxicity Assay: MTT Protocol

This protocol describes a typical workflow for determining the cytotoxic effects of a compound like this compound on adherent cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., BT474, CHAGO, HepG2, Kato3, SW620)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Doxorubicin hydrochloride (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound and doxorubicin in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid vehicle-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and vehicle (DMSO) as negative controls and doxorubicin as a positive control.

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

-

Proposed Mechanism of Action

While the precise molecular mechanism of this compound has not been elucidated, the cytotoxic effects of the structurally similar and well-studied diterpenoid alkaloid, aconitine, are known to be mediated through the induction of apoptosis. It is plausible that this compound shares a similar mechanism of action. Aconitine has been shown to induce apoptosis via the intrinsic (mitochondrial) pathway.

This proposed pathway involves the following key steps:

-

Induction of Apoptotic Stimuli: this compound, upon entering the cancer cell, is hypothesized to generate intracellular stress, which acts as a trigger for apoptosis.

-

Regulation of Bcl-2 Family Proteins: The apoptotic signal leads to a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it is proposed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, leading to its permeabilization.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 cleaves and activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and cell shrinkage.

Conclusion and Future Directions

This compound demonstrates notable cytotoxic activity against a range of human cancer cell lines in vitro. While its precise mechanism of action remains to be definitively established, evidence from structurally related compounds strongly suggests that it may induce apoptosis through the intrinsic mitochondrial pathway.

For drug development professionals and researchers, this compound represents a lead compound worthy of further investigation. Future research should focus on:

-

Mechanism of Action Studies: Confirming the induction of apoptosis and elucidating the specific signaling pathways involved through techniques such as Western blotting for apoptosis-related proteins, flow cytometry for cell cycle analysis and apoptosis detection, and caspase activity assays.

-

In Vivo Efficacy and Toxicity: Evaluating the anti-tumor efficacy and determining the toxicological profile of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective cytotoxic agents with improved therapeutic indices.

A deeper understanding of the pharmacological properties of this compound will be crucial in assessing its potential as a novel therapeutic agent for the treatment of cancer.

References

- 1. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

An In-depth Technical Guide on 8-Deacetylyunaconitine (C33H47NO10)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid with the molecular formula C33H47NO10, derived from plants of the Aconitum genus, notably Aconitum vilmorinianum.[1] Like other aconitine-type alkaloids, it is presumed to exhibit significant biological activities, including analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available scientific data on this compound and its closely related parent compound, yunaconitine (B1683533). Due to the limited specific research on this compound, this document heavily relies on data from yunaconitine and other aconitine-type alkaloids to infer its potential pharmacological profile and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of molecules.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid. While specific experimental data for this compound is scarce, its fundamental properties can be summarized as follows:

| Property | Value | Reference |

| Molecular Formula | C33H47NO10 | [1] |

| Molecular Weight | 617.73 g/mol | [1] |

| CAS Number | 93460-55-0 | [1] |

| Appearance | White powder or crystal | [2] |

| Purity (typical) | ≥98% (HPLC) | [3] |

Presumed Pharmacological Activities

The pharmacological activities of this compound are inferred from studies on the parent compound yunaconitine and the well-researched aconitine (B1665448). These compounds are known for their potent analgesic and anti-inflammatory properties.[4][5]

Analgesic Activity

Aconitine alkaloids are recognized for their significant pain-relieving effects.[6] Studies on aconitine have demonstrated its efficacy in various pain models. The analgesic effects are primarily attributed to the interaction with voltage-gated sodium channels in neurons.[3]

Table 2.1: Analgesic Activity of Aconitine in Murine Models

| Experimental Model | Dose (mg/kg) | Effect | Inhibition Rate (%) | Reference |

| Acetic Acid-Induced Writhing | 0.3 | Significant reduction in writhing | 68 | [7] |

| Acetic Acid-Induced Writhing | 0.9 | Significant reduction in writhing | 76 | [7] |

| Formalin Test (Phase I) | 0.3 | Inhibition of nociceptive response | 33.23 | [7] |

| Formalin Test (Phase I) | 0.9 | Inhibition of nociceptive response | 20.25 | [7] |

| Formalin Test (Phase II) | 0.3 | Inhibition of nociceptive response | 36.08 | [7] |

| Formalin Test (Phase II) | 0.9 | Inhibition of nociceptive response | 32.48 | [7] |

| Hot Plate Test | 0.3 | Increased pain threshold | 17.12 | [6] |

| Hot Plate Test | 0.9 | Increased pain threshold | 20.27 | [6] |

Anti-inflammatory Activity

The anti-inflammatory effects of aconitine alkaloids are well-documented.[8] These effects are believed to be mediated through the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokine production.[9]

Table 2.2: Anti-inflammatory Activity of Aconitines

| Experimental Model | Effect | Reference |

| Carrageenan-Induced Paw Edema | Marked suppressive effect on swelling | [8] |

| Fresh Egg Protein-Induced Paw Edema | Marked suppressive effect on swelling | [8] |

| Histamine-Induced Paw Edema | Marked suppressive effect on swelling | [8] |

| 5-HT-Induced Paw Edema | Marked suppressive effect on swelling | [8] |

| Croton Oil-Induced Granuloma Pouch | Suppression of exudate and granulation | [8] |

| Adjuvant Arthritis | Significant inhibition | [8] |

Mechanism of Action

The primary mechanism of action for aconitine-type alkaloids, including yunaconitine, involves their interaction with voltage-gated sodium channels (VGSCs).[5] This interaction leads to a persistent activation of these channels, causing membrane depolarization and ultimately leading to a blockade of nerve impulse transmission, which contributes to their analgesic effects.[10]

Caption: Proposed mechanism of analgesic action for this compound.

Furthermore, aconitine alkaloids have been shown to modulate inflammatory responses by affecting cytokine production. Studies on aconitine have demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

Caption: Postulated anti-inflammatory signaling pathway modulation.

Experimental Protocols

Isolation and Purification

The isolation of diterpenoid alkaloids from Aconitum species generally involves the following steps:

Caption: General workflow for the isolation of this compound.

Protocol Outline:

-

Extraction: The air-dried and powdered roots of Aconitum vilmorinianum are extracted exhaustively with an organic solvent like methanol or ethanol (B145695) at room temperature.

-

Acid-Base Partitioning: The crude extract is concentrated and then subjected to acid-base partitioning to selectively extract the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The aqueous layer is then basified (e.g., with ammonia) and extracted with a solvent like chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloids.

-

Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate different fractions.

-

Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vivo Analgesic Assays

-

Acetic Acid-Induced Writhing Test (Mice):

-

Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to mice.

-

After a set period (e.g., 30 minutes), inject 0.6% acetic acid (i.p.).

-

Immediately after the injection, count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 15 minutes).

-

Calculate the percentage inhibition of writhing compared to the control group.

-

-

Hot Plate Test (Mice):

-

Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).

-

Administer this compound or vehicle control.

-

Measure the reaction latency at different time points after administration.

-

An increase in reaction latency indicates an analgesic effect.

-

In Vivo Anti-inflammatory Assay

-

Carrageenan-Induced Paw Edema (Rats):

-

Measure the initial paw volume of rats using a plethysmometer.

-

Administer this compound or vehicle control.

-

After a set period, inject a sub-plantar injection of 1% carrageenan into the right hind paw.

-

Measure the paw volume at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Toxicology and Safety Considerations

Aconitum alkaloids are notoriously toxic, with a narrow therapeutic window.[11] The toxicity is primarily due to their cardiotoxic and neurotoxic effects, which are extensions of their mechanism of action on voltage-gated sodium channels.[5] Overdose can lead to severe arrhythmias, respiratory paralysis, and death. Therefore, extreme caution must be exercised when handling and investigating these compounds. The toxicity of yunaconitine has been documented, and it is considered a potent poison.[12]

Future Directions

The structural similarity of this compound to other pharmacologically active aconitine alkaloids suggests its potential as a lead compound for the development of novel analgesics and anti-inflammatory agents. However, a significant amount of research is required to fully characterize its pharmacological and toxicological profile. Key areas for future investigation include:

-

Detailed Pharmacological Profiling: In-depth studies to determine the specific analgesic and anti-inflammatory efficacy of this compound, including dose-response relationships and comparisons with standard drugs.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity to establish a safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to identify compounds with improved therapeutic indices (i.e., higher efficacy and lower toxicity).

Conclusion

This compound, a diterpenoid alkaloid with the molecular formula C33H47NO10, represents a molecule of interest for drug discovery, particularly in the areas of pain and inflammation. While direct experimental data is limited, the extensive research on related aconitine alkaloids provides a strong foundation for postulating its biological activities and mechanisms of action. This technical guide summarizes the current understanding and highlights the significant potential and the considerable challenges associated with the development of this class of compounds. Further rigorous scientific investigation is imperative to unlock the therapeutic promise of this compound while ensuring safety.

References

- 1. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

- 8. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 10. Aconitine - Wikipedia [en.wikipedia.org]

- 11. A review on phytochemistry, pharmacology and toxicology studies of Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179), a diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of compounds known for their potent biological activities and inherent toxicities. While direct experimental evidence on the mechanism of action of this compound is limited, its structural similarity to other well-studied aconitine-type alkaloids, such as aconitine (B1665448) and yunaconitine, allows for robust speculation regarding its molecular targets and downstream cellular effects. This guide synthesizes the available data on related compounds to propose a mechanism of action for this compound, focusing on its interaction with voltage-gated ion channels and subsequent modulation of intracellular signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the pharmacological and toxicological profile of this complex natural product.

Introduction

This compound is a C19-diterpenoid alkaloid originating from Aconitum Vilmorinian Radix[1][2]. Like other alkaloids from the Aconitum species, it is characterized by a complex, polycyclic structure. The parent compound, yunaconitine, is known for its potent neurotoxicity, which is primarily mediated through its interaction with voltage-gated sodium channels[3]. The deacetylation at the C8 position, which distinguishes this compound from its parent compound, is expected to modulate its activity, as the ester groups on the aconitine skeleton are known to be critical for both toxicity and therapeutic effects[4]. This guide will explore the speculated mechanism of action of this compound by drawing parallels with the extensively studied pharmacology of aconitine, yunaconitine, and other related alkaloids.

Speculated Mechanism of Action: Modulation of Voltage-Gated Ion Channels

The primary mechanism of action for aconitine-type alkaloids is the persistent activation of voltage-gated sodium channels (VGSCs)[5][6]. These alkaloids bind to site 2 of the α-subunit of the VGSC, which leads to a delay in channel inactivation and a shift in the voltage-dependence of activation to more negative potentials[7][8]. This results in a continuous influx of sodium ions, leading to prolonged membrane depolarization in excitable cells such as neurons and cardiomyocytes.

Effects on Voltage-Gated Sodium Channels (VGSCs)

It is highly probable that this compound shares this primary mechanism. The persistent activation of VGSCs would lead to a state of hyperexcitability, followed by eventual inexcitability and paralysis of nerve and muscle cells[5]. The specific subtypes of VGSCs affected likely include those prevalent in the central and peripheral nervous systems (e.g., Nav1.3, Nav1.7) and the heart (Nav1.5)[9]. The analgesic properties of some Aconitum alkaloids are attributed to their action on specific VGSC subtypes, such as Nav1.7, which is a key player in pain signaling[1][9].

Effects on Other Ion Channels

Beyond VGSCs, aconitine and its analogs have been shown to affect other ion channels, albeit often at higher concentrations.

-

Potassium Channels: Some Aconitum alkaloids have been found to block voltage-gated potassium channels, which could contribute to the prolongation of the action potential and arrhythmogenic effects[10].

-

Calcium Channels: The sustained membrane depolarization caused by VGSC activation can lead to the secondary opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions[11][12]. This elevation of intracellular calcium can trigger a cascade of downstream signaling events.

Quantitative Data on Related Aconitum Alkaloids

| Alkaloid | Target | Assay | Potency (IC50/Ki/EC50) | Reference |

| Aconitine | Voltage-Gated Na+ Channels (Site 2) | [3H]-batrachotoxinin binding | Ki ≈ 1.2 µM | [13] |

| Aconitine | Synaptosomal Na+ influx | Fluorometry | EC50 ≈ 3 µM | [13] |

| Lappaconitine (B608462) | Voltage-Gated Na+ Channels (Site 2) | [3H]-batrachotoxinin binding | Ki = 11.5 µM | [13] |

| Lappaconitine | Nav1.7 | Whole-cell patch clamp | IC50 = 27.67 µM | [1] |

| Bulleyaconitine A | Resting Nav1.3 | Whole-cell patch clamp | IC50 = 995.6 nM | [9] |

| Bulleyaconitine A | Inactivated Nav1.3 | Whole-cell patch clamp | IC50 = 20.3 pM | [9] |

| Bulleyaconitine A | Resting Nav1.7 | Whole-cell patch clamp | IC50 = 125.7 nM | [9] |

| Bulleyaconitine A | Inactivated Nav1.7 | Whole-cell patch clamp | IC50 = 132.9 pM | [9] |

| Bulleyaconitine A | Resting Nav1.8 | Whole-cell patch clamp | IC50 = 151.2 µM | [9] |

| Bulleyaconitine A | Inactivated Nav1.8 | Whole-cell patch clamp | IC50 = 18.0 µM | [9] |

Table 1: Potency of Aconitum Alkaloids on Voltage-Gated Sodium Channels

| Alkaloid | Species | Route of Administration | LD50 | Reference |

| Aconitine | Mouse | Not specified | 0.15 mg/kg | [13] |

| Yunaconitine | Mouse | Intravenous | 0.05 mg/kg | [3] |

| Lappaconitine | Mouse | Not specified | 5 mg/kg | [13] |

Table 2: Acute Toxicity of Aconitum Alkaloids

Experimental Protocols

The primary technique for investigating the effects of compounds like this compound on ion channels is patch-clamp electrophysiology . The following is a generalized protocol for whole-cell voltage-clamp recording from cultured cells expressing a specific ion channel subtype.

Whole-Cell Voltage-Clamp Protocol

Objective: To measure the effect of this compound on the activity of a specific voltage-gated ion channel subtype (e.g., Nav1.7) expressed in a cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing the ion channel of interest.

-

Cell culture medium and supplements.

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

-

This compound stock solution (in DMSO).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Microelectrode puller.

Procedure:

-

Cell Preparation: Plate the HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-